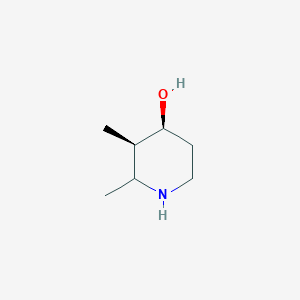![molecular formula C13H9Cl2NO B11532921 4-chloro-2-{[(E)-(3-chlorophenyl)methylidene]amino}phenol](/img/structure/B11532921.png)
4-chloro-2-{[(E)-(3-chlorophenyl)methylidene]amino}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-[(E)-[(3-chlorophenyl)methylidene]amino]phenol is an organic compound with the molecular formula C13H9Cl2NO It is a derivative of phenol, characterized by the presence of chloro and imino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[(E)-[(3-chlorophenyl)methylidene]amino]phenol typically involves the condensation reaction between 4-chloroaniline and 2-chloro-6-hydroxybenzaldehyde. The reaction is carried out in anhydrous ethanol with a few drops of glacial acetic acid as a catalyst. The mixture is refluxed for several hours, and the product is obtained by recrystallization from anhydrous tetrahydrofuran .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-[(E)-[(3-chlorophenyl)methylidene]amino]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The chloro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenols or anilines.
Aplicaciones Científicas De Investigación
4-Chloro-2-[(E)-[(3-chlorophenyl)methylidene]amino]phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 4-chloro-2-[(E)-[(3-chlorophenyl)methylidene]amino]phenol involves its interaction with biological targets. The imino group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The chloro groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The phenolic group can participate in redox reactions, contributing to the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorophenol: Shares the phenolic structure but lacks the imino and additional chloro groups.
2-Chloro-6-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.
4-Chloroaniline: Another precursor used in the synthesis.
Uniqueness
4-Chloro-2-[(E)-[(3-chlorophenyl)methylidene]amino]phenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H9Cl2NO |
|---|---|
Peso molecular |
266.12 g/mol |
Nombre IUPAC |
4-chloro-2-[(3-chlorophenyl)methylideneamino]phenol |
InChI |
InChI=1S/C13H9Cl2NO/c14-10-3-1-2-9(6-10)8-16-12-7-11(15)4-5-13(12)17/h1-8,17H |
Clave InChI |
UTVUDWJOISVXCB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C=NC2=C(C=CC(=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide](/img/structure/B11532843.png)

![N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}naphthalene-1-carboxamide](/img/structure/B11532861.png)
![(4Z)-1-(4-fluorophenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11532864.png)
![1-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-17-(2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11532880.png)
![4-chloro-2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11532885.png)

![4-bromo-N-{2-oxo-2-[2-(1H-pyrrol-2-ylmethylene)hydrazino]ethyl}benzamide](/img/structure/B11532899.png)
![N-(3-chloro-4-methylphenyl)-2-[(2-methoxyphenyl)amino]-3,5-dinitrobenzamide](/img/structure/B11532903.png)

![2-[N-(2,5-Dimethoxyphenyl)benzenesulfonamido]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11532912.png)
![1-(4-{[(E)-(2-methyl-1H-indol-3-yl)methylidene]amino}phenyl)ethanone](/img/structure/B11532917.png)
![4-[3-({2-[(3-Fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B11532918.png)
![2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[N-(5-bromopyridin-2-yl)acetamide]](/img/structure/B11532924.png)
